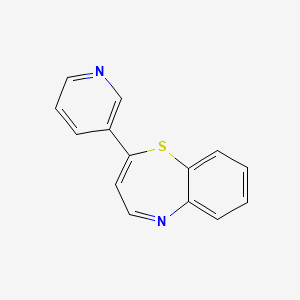

2-(3-Pyridinyl)-1,5-benzothiazepine

Description

Significance of the 1,5-Benzothiazepine (B1259763) Scaffold in Contemporary Medicinal Chemistry

The 1,5-benzothiazepine nucleus, a seven-membered ring system fused to a benzene (B151609) ring, is a cornerstone in the development of various pharmaceuticals. rsc.orgnih.gov Its "privileged" status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has made it a focal point for medicinal chemists for decades. rsc.org

Historically, the therapeutic journey of benzothiazepines began with the introduction of the antidepressant "thiazesim". rsc.org This was followed by the development of several cardiovascular drugs, most notably diltiazem (B1670644), clentiazem, and siratiazem, which are widely used to treat conditions like hypertension and angina. rsc.orgnih.gov The success of these drugs firmly established the 1,5-benzothiazepine core as a critical pharmacophore in cardiovascular medicine. rsc.org

Beyond their cardiovascular applications, derivatives of the 1,5-benzothiazepine scaffold have demonstrated a remarkable range of biological effects, including:

Antipsychotic researchgate.net

Anticonvulsant researchgate.net

Antidepressant researchgate.net

Anti-inflammatory researchgate.net

Antimicrobial researchgate.netresearchgate.net

Anticancer nih.govresearchgate.netnih.gov

Antiviral researchgate.net

Calcium channel blocking researchgate.net

This wide range of activities underscores the immense potential of the 1,5-benzothiazepine scaffold in drug discovery and development. researchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of its pharmacological profile, leading to the creation of new chemical entities with enhanced efficacy and selectivity. thesciencein.org

Overview of Nitrogen and Sulfur Containing Heterocyclic Systems with Pharmacological Importance

The combination of nitrogen and sulfur within a heterocyclic framework gives rise to a wide array of pharmacologically significant scaffolds. openmedicinalchemistryjournal.comeurekaselect.com Some prominent examples include:

Thiazoles and Benzothiazoles: These five-membered ring systems are found in a variety of bioactive compounds with antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.com

Thiazines and Benzothiazines: These six-membered heterocycles have been investigated for their antihypertensive, anti-inflammatory, and antipsychotic activities. openmedicinalchemistryjournal.com

Thiadiazoles: This class of compounds has shown a broad spectrum of pharmacological effects, including anticancer, antidiabetic, and antihypertensive activities. mdpi.com

The fusion of these and other heterocyclic systems can lead to molecules with enhanced and often novel biological activities. openmedicinalchemistryjournal.com The inherent structural diversity and reactivity of nitrogen-sulfur heterocycles make them a continuing source of inspiration for the design and synthesis of new therapeutic agents. researchgate.net

Rationale for Academic Research on 2-(3-Pyridinyl)-1,5-benzothiazepine and its Analogues

The specific focus on this compound within the broader class of 1,5-benzothiazepines is driven by a strategic approach to drug design known as molecular hybridization. This strategy involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with potentially enhanced or novel therapeutic properties.

In the case of this compound, the two key pharmacophores are:

The 1,5-Benzothiazepine scaffold: As previously discussed, this provides a well-established platform with a wide range of biological activities. nih.govresearchgate.net

The Pyridine (B92270) ring: Pyridine and its derivatives are also a common feature in many pharmaceuticals and are known to contribute to a variety of biological interactions. mdpi.com

The rationale for investigating this specific hybrid molecule and its analogues is multifaceted:

Synergistic Effects: The combination of the benzothiazepine (B8601423) and pyridine moieties may lead to synergistic or additive effects, resulting in enhanced biological activity compared to the individual components.

Novel Biological Profiles: The unique three-dimensional structure of this compound may allow it to interact with biological targets in a novel way, potentially leading to new therapeutic applications.

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of a series of analogues of this compound allow researchers to systematically explore the structure-activity relationships. For instance, studies have shown that the position and nature of substituents on both the benzothiazepine and pyridine rings can significantly influence the resulting pharmacological activity. For example, research on benzothiazolyl-pyridine hybrids has indicated that the presence of fluorine atoms can enhance antiviral activity. nih.gov Conversely, some studies on other benzothiazepine derivatives have noted that the inclusion of a pyridinyl ring can sometimes lead to poor activity in certain assays, highlighting the complexity of these interactions. researchgate.net

Development of Lead Compounds: The identification of potent and selective analogues of this compound can provide valuable lead compounds for further optimization and development into clinical drug candidates. nih.gov Research has already demonstrated the potential of related 2,3-dihydro-1,5-benzothiazepine derivatives as inhibitors of enzymes like α-glucosidase and tyrosinase. nih.govacs.org Furthermore, derivatives have been synthesized and evaluated for their antifungal and anticancer properties. nih.govsioc-journal.cn

The synthesis of these compounds often involves the reaction of a substituted chalcone (B49325) with 2-aminothiophenol (B119425). researchgate.net The resulting 2,3-dihydro-1,5-benzothiazepine derivatives can then be evaluated for their biological activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-6-14-12(5-1)16-9-7-13(17-14)11-4-3-8-15-10-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTLGTDLJGWWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=C(S2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293797 | |

| Record name | 2-(3-Pyridinyl)-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866039-31-8 | |

| Record name | 2-(3-Pyridinyl)-1,5-benzothiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866039-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinyl)-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Pyridinyl 1,5 Benzothiazepine and Analogous Structures

Conventional Synthetic Routes for 1,5-Benzothiazepines

The traditional approaches to synthesizing the 1,5-benzothiazepine (B1259763) core are well-documented, primarily relying on the cyclocondensation of two key building blocks. These methods have been refined over decades and form the foundation for many synthetic efforts in this area.

Reaction of o-Aminothiophenol with α,β-Unsaturated Ketones (Chalcones)

The most prevalent and versatile method for synthesizing 2,3-dihydro-1,5-benzothiazepines is the reaction between an o-aminothiophenol and an α,β-unsaturated ketone, commonly known as a chalcone (B49325). tandfonline.comnih.govnih.govresearchgate.net To produce the specific target compound, 2-(3-Pyridinyl)-1,5-benzothiazepine, the required chalcone would be 3-(3-pyridinyl)-1-phenylprop-2-en-1-one.

The reaction mechanism is a two-step, one-pot process. It begins with a thia-Michael addition, where the nucleophilic thiol group (-SH) of o-aminothiophenol attacks the β-carbon of the α,β-unsaturated ketone. researchgate.netasianpubs.org This is followed by an intramolecular cyclization, where the amino group (-NH2) condenses with the ketone's carbonyl group, eliminating a molecule of water to form the seven-membered thiazepine ring. nih.gov The synthesis of various pyridine-incorporated 1,5-benzothiazepine derivatives has been successfully achieved using this fundamental reaction. nih.gov

Acidic and Basic Catalyzed Cyclization Approaches

The cyclocondensation reaction to form 1,5-benzothiazepines is typically facilitated by either an acid or a base catalyst. nih.gov The choice of catalyst and solvent system can significantly influence the reaction's efficiency, time, and yield.

Acid Catalysis: Various acids have been employed to promote the cyclization. Glacial acetic acid in a solvent like toluene (B28343) is a common choice, providing a mildly acidic medium for the reaction to proceed. researchgate.net Other acidic catalysts reported for this transformation include zinc acetate (B1210297) and zirconium oxychloride. nih.govresearchgate.net

Base Catalysis: Basic catalysts are also widely used. Simple organic bases such as piperidine (B6355638) are effective in promoting the condensation. sapub.org In a move towards more heterogeneous catalysis, bleaching earth clay, which has a basic pH of 12.5, has been used effectively. mdpi.comnih.gov The use of such solid catalysts simplifies the work-up procedure as they can be easily filtered off from the reaction mixture.

The table below summarizes various catalytic systems used in the conventional synthesis of 1,5-benzothiazepines.

| Catalyst | Solvent | Conditions | Reference(s) |

| Glacial Acetic Acid | Toluene | Reflux | researchgate.net |

| Piperidine | Dimethylformamide (DMF) | Reflux | sapub.org |

| Zinc Acetate | Microwave | 2-3 mins | nih.gov |

| Zirconium Oxychloride | Dimethylformamide (DMF) | Ultrasound | nih.govresearchgate.net |

| Bleaching Earth Clay (pH 12.5) | Polyethylene (B3416737) Glycol 400 (PEG-400) | 60-65 °C | mdpi.comnih.gov |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | - | Ultrasound | researchgate.netresearchgate.net |

Green Chemistry Approaches in 1,5-Benzothiazepine Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,5-benzothiazepines. eurjchem.comderpharmachemica.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time, from hours to mere minutes, along with improved yields and cleaner reaction profiles. derpharmachemica.comasianpubs.org

An eco-friendly approach involves using glycerol, a biodegradable and non-toxic medium, under microwave irradiation. asianpubs.orgresearchgate.net In one reported method, using zinc acetate as a catalyst in a microwave synthesizer afforded the desired products in yields ranging from 60-88% within just 2 to 3 minutes. nih.gov This rapid and efficient method highlights the significant advantages of microwave assistance in the synthesis of these heterocyclic compounds.

| Method | Catalyst | Reaction Medium | Time | Yield | Reference(s) |

| Microwave Irradiation | Zinc Acetate | - | 2-3 min | 60-88% | nih.gov |

| Microwave Irradiation | - | Glycerol | Short | High | asianpubs.orgresearchgate.net |

| Microwave Irradiation | - | Ethanol/Piperidine | 2 min | Excellent | derpharmachemica.com |

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is another established green chemistry technique that has been successfully applied to the synthesis of 1,5-benzothiazepines. researchgate.nettandfonline.comtandfonline.com Sonication promotes the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which enhances mass transfer and accelerates the chemical reaction. nih.gov

This method offers high yields in short reaction times under mild conditions. tandfonline.comtandfonline.com For instance, 1,5-benzothiazepine derivatives have been prepared by reacting chalcones and 2-aminobenzenethiol in dimethylformamide (DMF) at room temperature under ultrasonic irradiation, using zirconium oxychloride as a catalyst, with yields ranging from 60-90%. nih.gov Other catalysts like ferrous sulfate (B86663) and ceric ammonium nitrate have also been used effectively in ultrasound-promoted syntheses. nih.govresearchgate.net

| Catalyst | Solvent/Medium | Temperature | Reference(s) |

| Acetic Acid | Dimethylformamide (DMF) | 45-50°C | tandfonline.comtandfonline.com |

| Zirconium Oxychloride | Dimethylformamide (DMF) | Room Temperature | nih.govresearchgate.net |

| Ferrous Sulphate | - | 40°C | nih.gov |

| Ceric Ammonium Nitrate (CAN) | - | Ambient | researchgate.net |

| - | Polyethylene Glycol 400 (PEG-400) | Room Temperature | nih.gov |

Solvent-Free Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and avoiding the use of often toxic and flammable substances. researchgate.nettandfonline.com

One common approach involves the use of inorganic solid supports. Silica (B1680970) gel has been identified as an effective support for the condensation of o-aminothiophenol with chalcones to form 1,5-benzothiazepines. tandfonline.comtandfonline.com The reaction is typically carried out by mixing the reactants with silica gel and heating the mixture, with one report specifying conditions of 80°C for 3 hours, resulting in good yields. tandfonline.com Other solvent-free methods include using a catalytic amount of cyanuric chloride under thermal conditions or employing mechanochemical grinding techniques. researchgate.netresearchgate.net These methods are operationally simple, environmentally benign, and often provide the product in high yield with easy isolation. researchgate.net

Catalyst-Dependent Methodologies

The synthesis of the 1,5-benzothiazepine scaffold, the core of this compound, is frequently achieved through the cyclocondensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds. The efficiency and selectivity of this reaction are often enhanced by the use of specific catalysts.

Zeolites

Zeolites, which are crystalline aluminosilicates, serve as effective heterogeneous acid catalysts in organic synthesis. nih.govyoutube.com Their well-defined pore structures and acidic sites facilitate various reactions. In the context of 1,5-benzothiazepine synthesis, zeolites like LaY have been employed to catalyze the reaction, offering a simple and environmentally friendly methodology. nih.gov The use of solid acid catalysts like zeolites can, however, be hampered by diffusional limitations and strong product adsorption, which may reduce catalyst activity and lifespan. nih.gov To overcome these issues, structured amorphous mesoporous catalysts with larger pores and milder acidity have been developed, achieving high conversion (99%) and selectivity (98%). nih.gov HY zeolite has also been demonstrated as a green solid acid catalyst for the synthesis of the related 1,5-benzodiazepines under solvent-free conditions. acs.org

Polyethylene Glycol (PEG-400)

Polyethylene glycol, particularly PEG-400, has emerged as a green and recyclable reaction medium and catalyst for the synthesis of 1,5-benzothiazepines. cbijournal.comresearchgate.net This method typically involves a one-pot condensation of chalcones (1,3-diaryl-2-propen-1-ones) with 2-aminothiophenol (B119425). cbijournal.comresearchgate.net Research has shown that PEG-400 can promote the reaction by forming intermolecular hydrogen bonds with the carbonyl oxygen of the chalcone, thereby enhancing the electrophilicity of the carbonyl carbon. cbijournal.com This methodology is noted for its mild reaction conditions, high yields (often exceeding 95%), and the reusability of the PEG-400, which aligns with the principles of green chemistry. cbijournal.comnih.govmdpi.com In some protocols, the efficiency is further improved by using bleaching earth clay as a co-catalyst along with PEG-400. nih.govmdpi.com

Table 1: Comparison of PEG-400 and Zeolite Catalyzed Synthesis

| Feature | Zeolite Catalysis | PEG-400 Mediated Synthesis |

|---|---|---|

| Catalyst Type | Heterogeneous solid acid (e.g., LaY, HY) nih.govacs.org | Homogeneous liquid/catalyst cbijournal.com |

| Typical Reactants | 2-Aminothiophenol, Chalcones nih.gov | 2-Aminothiophenol, Chalcones cbijournal.comresearchgate.net |

| Reaction Conditions | Stirring, Microwave irradiation nih.gov | 60-65 °C, Stirring mdpi.com |

| Advantages | Environmentally friendly, simple methodology nih.gov | High yields (>95%), mild conditions, recyclable medium cbijournal.comnih.gov |

| Disadvantages | Potentially lower yields, longer reaction times, catalyst deactivation nih.govnih.gov | Requires separation of product from PEG-400 cbijournal.com |

Zirconium(IV) Oxychloride and Related Compounds

Zirconium-based Lewis acids are efficient catalysts for various condensation reactions. Zirconium(IV) chloride (ZrCl₄) and sulfated zirconia have been successfully used to catalyze the synthesis of 1,5-benzodiazepines, a reaction analogous to that for 1,5-benzothiazepines where o-phenylenediamine (B120857) is used instead of 2-aminothiophenol. researchgate.netiosrjournals.orgiitm.ac.in These reactions proceed via the cyclocondensation of the diamine with ketones. researchgate.netiitm.ac.in Zirconium tetrachloride is noted as a mild and efficient catalyst, often used in refluxing 1,2-dichloroethane (B1671644) to produce high yields. researchgate.net Sulfated zirconia has been highlighted for its super-acidity, allowing reactions to proceed efficiently under ambient, solvent-free conditions with good to excellent yields and the benefit of catalyst recyclability. iitm.ac.in Similarly, zirconium nitrate has been used as a reusable catalyst for the same condensation under solvent-free conditions, offering mild conditions and high yields. iscience.in

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts for organic synthesis due to their low volatility, thermal stability, and ability to dissolve a wide range of compounds. scispace.comresearchgate.net The synthesis of 1,5-benzothiazepines has been effectively carried out in various ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([BMIM]) cation, including [BMIM]Br, [BMIM]PF₆, [BMIM]BF₄, and [BMIM]TFA. scispace.comtandfonline.com

These reactions often involve the condensation of 2-aminobenzenethiols with chalcones or other suitable precursors. scispace.comresearchgate.net The use of ILs can lead to excellent yields and, in some cases, high regioselectivity. tandfonline.com For instance, the reaction between 2-aminobenzenethiol and methyl-(±)-trans-3-(4-methoxyphenyl)glycidate in [BMIM]Br or [BMIM]PF₆ yields predominantly the cis-stereoisomer of the corresponding 3-hydroxy-1,5-benzothiazepine. tandfonline.com

To further enhance efficiency, the IL medium can be combined with a recyclable heterogeneous catalyst like Amberlyst-15. scispace.com This dual system allows for smooth reactions, excellent product yields, and the ability to recycle both the ionic liquid and the solid catalyst, making the process more sustainable. scispace.com Dicationic ionic liquids have also been developed and used as both solvent and catalyst for the synthesis of 1,5-benzothiazepines from o-aminothiophenol and chalcones under mild conditions. asianpubs.org

Table 2: Examples of Ionic Liquids in 1,5-Benzothiazepine Synthesis

| Ionic Liquid | Co-catalyst/Conditions | Reactants | Outcome | Reference |

|---|---|---|---|---|

| [BMIM]TFA | Amberlyst-15 | 2-Aminobenzenethiol, Chalcone | Excellent yields (85-97%), recyclable system. scispace.com | scispace.com |

| [BMIM]Br / [BMIM]PF₆ | Nitrogen atmosphere, 60°C | 2-Aminobenzenethiol, Methyl glycidate | Excellent yields, regioselective formation of cis-isomer. tandfonline.com | tandfonline.com |

| [BMIM][ClO₄] | Acetonitrile solvent | Aromatic ketone, 2-Aminothiophenol | High yield, green catalyst. irjmets.com | irjmets.com |

| Di-cationic IL | Solvent and catalyst | o-Aminothiophenol, Chalcones | Mild conditions, catalyst reusable for 3 cycles. asianpubs.org | asianpubs.org |

Stereoselective Synthesis of Optically Active 1,5-Benzothiazepines

The development of stereoselective synthetic methods is crucial, as the biological activity of chiral molecules like many 1,5-benzothiazepine derivatives is often dependent on their specific stereochemistry. acs.org Both classical resolution and modern asymmetric catalysis have been applied to obtain optically active 1,5-benzothiazepines. acs.orgsemanticscholar.org

One of the earliest approaches involved the resolution of a racemic mixture of 2-(carboxymethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one using brucine (B1667951) as a resolving agent to separate the enantiomers. semanticscholar.org A more general retrosynthetic strategy was later developed for optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This method starts with racemic nitrocarboxylic acids, which are resolved into their enantiomers via crystallization of their diastereomeric salts with brucine. The separated nitrocarboxylic acid enantiomers are then reduced to the corresponding aminocarboxylic acids, which undergo ring closure in boiling xylene to yield the optically active 1,5-benzothiazepin-4(5H)-ones. semanticscholar.org

More recently, significant progress has been made in enantioselective catalysis to achieve asymmetric synthesis directly. acs.org For example, asymmetric hydrogenation has been employed to synthesize a series of novel 1,5-benzothiazepine derivatives. researchgate.net These catalytic approaches are generally more efficient and desirable from both an academic and industrial perspective due to factors like atom economy and the potential for diversity-oriented synthesis. acs.org

Synthesis of Pyridinyl-Substituted 1,5-Benzothiazepine Analogues

The synthesis of specific analogues, such as those bearing a pyridinyl substituent, often requires a tailored approach starting from pyridinyl-containing precursors. A versatile synthetic route has been developed for novel 5,11-dihydro-12H-benzo[b]indeno[1,2-e] nih.govCurrent time information in Bangalore, IN.thiazepin-12-one analogues, which can incorporate a pyridine (B92270) ring. scirp.orgresearchgate.net

Specifically, the synthesis of 5,11-dihydro-11-(3-pyridinyl)-12H-benzo[b]indeno[1,2-e] nih.govCurrent time information in Bangalore, IN.thiazepin-12-one involves the reaction of 2-(3-Pyridylmethylene)-1,3-indandione with 2-aminothiophenol. scirp.org This transformation proceeds via a thio-Michael addition followed by an intramolecular imine formation. The reaction is typically carried out in a benzene (B151609) and acetic acid mixture at room temperature. scirp.org This methodology allows for structural variation by using differently substituted 2-aminothiophenols, indan-1,3-diones, or aldehydes, including various pyridinecarboxaldehydes, to produce a library of novel benzothiazepine (B8601423) analogues. scirp.orgresearchgate.net Other research has also focused on designing and synthesizing 1,5-benzothiazepine derivatives that contain a pyridine moiety to explore their biological activities. acs.org

Advanced Characterization Techniques for 2 3 Pyridinyl 1,5 Benzothiazepine Structures

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the intricate molecular architecture of 2-(3-Pyridinyl)-1,5-benzothiazepine. Each method offers unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 1,5-benzodiazepine derivatives, which share a similar seven-membered ring structure with benzothiazepines, specific proton signals can be observed. For instance, in a related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the aromatic protons of the benzene (B151609) ring appear as multiplets in the range of δ 6.79–6.93 ppm. mdpi.com The protons of the methyl groups and the methylene (B1212753) group in the seven-membered ring show singlets at δ 2.22 ppm, δ 2.16 ppm, and δ 1.24 ppm, respectively. mdpi.com The N-H proton of the amine group can be seen as a singlet at δ 4.71 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For a related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (B1238265), signals for the methyl carbons attached to the sp³ carbon of the seven-membered ring are observed around δ 29.32 ppm. mdpi.com The carbon atom of the iminium ion and the carbonyl groups of the isophthalate anion appear at δ 171.00 and 166.58 ppm, respectively. mdpi.com

A representative, though not identical, example of ¹³C NMR data for 3-benzylpyridine (B1203931) shows various carbon signals corresponding to its structure. chemicalbook.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Related Benzodiazepine and Pyridine (B92270) Structures

| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | ¹H NMR | - | 6.89–6.93 (m, 2H, Ar-H), 6.79–6.87 (m, 2H, Ar-H), 4.71 (s, 1H, N-H), 2.22 (s, 3H, CH₃), 2.16 (s, 2H, CH₂), 1.24 (s, 6H, 2xCH₃) mdpi.com |

| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | ¹³C NMR | - | 171.00 (C=N⁺), 166.58 (C=O), 29.32 (CH₃) mdpi.com |

| 3-Benzylpyridine | ¹³C NMR | - | Various signals corresponding to the aromatic and benzylic carbons. chemicalbook.com |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of related 1,5-benzodiazepine compounds, characteristic absorption bands are observed. For example, the IR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine shows a band for the N-H group at 3294 cm⁻¹, C-H stretching of methyl groups at 2964 cm⁻¹, the C=N (imine) group at 1633 cm⁻¹, and the C-N bond at 1430 cm⁻¹. mdpi.com For a salt form, such as 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate, additional bands for the C=O of the carboxylic acid and the C=NH⁺ (iminium) group appear at 1710 cm⁻¹ and 1607 cm⁻¹, respectively. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for Related Benzodiazepine Structures

| Functional Group | Compound | Wavenumber (cm⁻¹) |

| N-H (amine) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 3294 mdpi.com |

| C-H (methyl) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 2964 mdpi.com |

| C=N (imine) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 1633 mdpi.com |

| C-N | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 1430 mdpi.com |

| C=O (carboxylic acid) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | 1710 mdpi.com |

| C=NH⁺ (iminium) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | 1607 mdpi.com |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. For instance, the molecular formula of a related 1,5-benzodiazepine derivative was established as C₁₉H₂₄N₂O₂Na by HRMS. beilstein-journals.org In another example, a benzothiazepine (B8601423) derivative was confirmed through HRMS, with a calculated m/z of 1143.6494 [M+H⁺] and a found value of 1143.6495 [M+H⁺]. mdpi.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For a series of 2,3-dihydro-1,5-benzothiazepine derivatives, the UV-Vis spectra, recorded in acetonitrile, showed maximum absorption wavelengths (λmax) at approximately 249 nm and 330 nm. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated values for the proposed molecular formula to support its correctness. The synthesis of various 1,5-benzodiazepine derivatives has been confirmed through elemental analysis, where the characterization data aligned with the proposed structures. mdpi.com

Purity Assessment Methodologies (e.g., Thin Layer Chromatography)

Ensuring the purity of a synthesized compound is critical. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for assessing the purity of a sample and monitoring the progress of a chemical reaction. researchgate.netrsc.org The purity of a compound is often indicated by the presence of a single spot on the TLC plate. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, and temperature). For a series of synthesized compounds, Rf values were calculated to confirm their identity and purity. researchgate.net For example, the Rf value for a 2,3-dihydro-1,5-benzothiazepine derivative was reported as 0.5 using a mobile phase of n-hexane:ethyl acetate (B1210297) (3:1). nih.gov

Computational Chemistry Approaches in the Study of 2 3 Pyridinyl 1,5 Benzothiazepine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in predicting binding modes, estimating binding affinities, and identifying key interactions that stabilize the ligand-receptor complex. Studies on various derivatives of the 1,5-benzothiazepine (B1259763) framework have successfully employed molecular docking to explore their inhibitory potential against a range of biological targets. nih.govnih.gov

Molecular docking studies on 1,5-benzothiazepine derivatives have been crucial in predicting how these compounds fit into the active sites of target proteins and in estimating the strength of these interactions, often expressed as a binding energy or docking score. For instance, a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) analogues were docked into the active site of mushroom tyrosinase (PDB ID: 2Y9X) to evaluate their inhibitory potential. nih.gov The resulting binding energies ranged from -5.28 to -7.58 kcal/mol, indicating favorable interactions. nih.gov Similarly, another study investigated 1,5-benzothiazepine derivatives as potential inhibitors of the dengue virus NS2B/NS3 protease (PDB ID: 2FOM), with the most promising compounds showing binding free energies around -5.0 kcal/mol. unja.ac.id

These studies demonstrate that the benzothiazepine (B8601423) scaffold can effectively occupy the active site grooves of target enzymes. acs.org The specific substitution at the 2-position, such as with a 3-pyridinyl group, would significantly influence the molecule's orientation and binding affinity due to the unique electronic and steric properties of the pyridine (B92270) ring. nih.gov

| Target Biomolecule | PDB ID | Derivative Class | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Mushroom Tyrosinase | 2Y9X | 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepines | -5.28 to -7.58 | nih.gov |

| Dengue DEN-2 NS2B/NS3 Serine Protease | 2FOM | Chalcone-derived 1,5-Benzothiazepines | -4.97 to -5.01 | unja.ac.id |

| α-Glucosidase | 3AJ7 | 2,3-Dihydro-1,5-benzothiazepines | IC50 values suggest strong binding | nih.govacs.org |

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions. nih.gov For benzothiazepine derivatives, molecular docking has been key to identifying these critical interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for molecular recognition and binding affinity. nih.gov In docking studies of a potent benzothiazepine-based tyrosinase inhibitor, a strong hydrogen bond was observed between the compound's α,β-unsaturated carbonyl moiety and the active site residue His85 (distance: 2.55 Å). nih.gov The nitrogen atom within the 3-pyridinyl group of 2-(3-pyridinyl)-1,5-benzothiazepine would be a potential hydrogen bond acceptor, capable of forming significant interactions with donor residues in a protein's active site. researchgate.netresearchgate.net

π-π Stacking: These interactions occur between aromatic rings and are vital for the stability of protein-ligand complexes. nih.govnih.gov The benzothiazepine nucleus and its aromatic substituents provide ample opportunity for such interactions. For example, docking simulations revealed that the phenyl ring of one tyrosinase inhibitor is stabilized by π-π stacking with His263 and Phe264. nih.gov In another active compound, the benzothiazepine moiety itself forms π-π stacking interactions with Arg268 and Phe264. nih.gov The pyridine ring in this compound would be well-suited to participate in π-π stacking, which is a common interaction motif for this heterocycle. researchgate.net

By analyzing the docked poses, researchers can pinpoint the specific amino acid residues that form the binding site and are essential for ligand recognition. In the case of 1,5-benzothiazepine derivatives targeting mushroom tyrosinase, key interacting residues include His85, His263, Phe264, and Arg268, in addition to conserved copper ions (Cu²⁺) in the active site. nih.govacs.org For the dengue protease, docking results showed that the most promising benzothiazepine compounds shared interactions with several of the same amino acid residues as the control inhibitor, Panduratin A, indicating a similar binding mode. unja.ac.id Understanding these specific residue interactions is fundamental for structure-based drug design, allowing for modifications to the ligand to enhance binding potency and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. nih.gov This technique simulates the movements of atoms and molecules, providing insights into the stability of the binding pose, conformational changes, and a more refined estimation of binding affinity. nih.govnih.gov

MD simulations are frequently used to validate the stability of binding poses predicted by molecular docking. nih.gov A key study on a potent 2,3-dihydro-1,5-benzothiazepine inhibitor of tyrosinase (Compound 2) used a 100-nanosecond MD simulation to assess the stability of the protein-ligand complex. acs.org

The stability was evaluated using several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms was measured to track structural changes. The complex showed initial deviation but stabilized at approximately 1.5 Å after 30 ns, remaining stable for the rest of the simulation, which indicates a stable binding of the ligand. acs.org

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. The Rg value for the tyrosinase-inhibitor complex remained stable throughout the simulation (in the range of ~20.5–20.7 Å), suggesting that the binding of the ligand did not cause the protein to unfold and that the complex was compact and stable. acs.org

Hydrogen Bonds: The number of hydrogen bonds between the protein and the ligand was monitored over time. A higher and more consistent number of hydrogen bonds indicates greater complex stability. acs.org

These analyses confirm that the benzothiazepine derivative forms a stable and lasting complex with its target enzyme. acs.org

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| RMSD of Protein Backbone | Stabilized at ~1.5 Å after 30 ns | The protein-ligand complex is structurally stable. | acs.org |

| Radius of Gyration (Rg) | Remained stable in the range of ~20.5–20.7 Å | The complex maintains its compactness; no unfolding occurs. | acs.org |

| Hydrogen Bond Analysis | A high number of hydrogen bonds were maintained. | The ligand is stably bound in the active site. | acs.org |

MD simulations provide a more dynamic and accurate assessment of binding than static docking alone. nih.gov By simulating the flexibility of both the protein and the ligand, these methods can reveal important conformational changes that occur upon binding. nih.gov

Root Mean Square Fluctuation (RMSF): This metric is used to analyze the flexibility of individual protein residues. In the tyrosinase-inhibitor study, RMSF analysis showed which parts of the protein remained rigid and which were more flexible while the ligand was bound. acs.org Lower RMSF values for active site residues indicate that they are rigidly involved in binding the ligand, further confirming the stability of the interaction. acs.org

The integration of docking with MD simulations provides a powerful workflow. After identifying promising candidates through docking, MD simulations are used to validate their binding modes, assess the stability of the complex, and refine the understanding of the energetic and conformational aspects of the interaction, ultimately leading to the identification of the most promising lead compounds for further development. nih.govjksus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a key step in identifying new lead compounds. For derivatives of 1,5-benzothiazepine, researchers have successfully developed QSAR models to predict various biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com These models are often built using multiple linear regression analysis, which correlates molecular descriptors with the observed biological activity, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

For instance, in a study on benzothiazole (B30560) derivatives, a QSAR model was developed using the semi-empirical AM1 method to calculate electronic descriptors. researchgate.net The resulting equation demonstrated a high correlation between the predicted and experimental antimalarial activities, indicating the model's predictive power. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to design new pyrimido-isoquinolin-quinone derivatives with potent antibacterial activity against resistant strains like MRSA. nih.gov These models provide a framework for designing novel 1,5-benzothiazepine derivatives with potentially enhanced therapeutic effects. nih.gov

Correlation of Structural Descriptors with Pharmacological Effects

The core of QSAR lies in identifying and correlating specific structural features, or descriptors, with the pharmacological effects of a compound. These descriptors can be categorized as electronic, steric, and hydrophobic.

In the case of 1,5-benzothiazepine derivatives, studies have shown that substituents on the phenyl rings significantly influence their antimicrobial activity. nih.gov For example, the presence of halogenated phenyl groups has been found to enhance the anticancer activity of certain 1,5-benzothiazepine derivatives. mdpi.com This is attributed to the electron-withdrawing nature of halogens, which can modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Quantum chemical parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), atomic charges, and dipole moments, are also crucial descriptors. researchgate.netnih.gov For example, a QSAR study on benzothiazole derivatives revealed a significant correlation between the atomic net charges on specific carbon atoms (qC4, qC5, qC6), ELUMO, EHOMO, and polarizability with their antimalarial activity. researchgate.net This highlights the importance of the electronic and frontier orbital characteristics of the molecule in its biological function. researchgate.netnih.gov

Table 1: Key Structural Descriptors and Their Correlated Pharmacological Effects

| Descriptor Category | Specific Descriptor | Correlated Pharmacological Effect |

| Electronic | Atomic Net Charges (q) | Antimalarial Activity researchgate.net |

| Energy of LUMO (ELUMO) | Antimalarial Activity researchgate.net | |

| Energy of HOMO (EHOMO) | Antimalarial Activity researchgate.net | |

| Halogen Substitution | Anticancer Activity mdpi.com | |

| Steric | Substituent Position on Phenyl Ring | Antimicrobial Activity nih.gov |

| Hydrophobic | Hansch π | Hallucinogenic Activity (in related systems) nih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target.

For scaffolds related to this compound, pharmacophore models have been instrumental in designing new derivatives with desired biological activities. For example, in the development of vasorelaxant agents, a 3D-pharmacophore model was generated for a series of pyridine-3-carbonitriles to guide the design of more potent compounds. rsc.org Similarly, pharmacophore models have been built for pyridin-2(1H)-one derivatives to study their selectivity for anti-cancer activity. nih.gov These models help in understanding the key interaction points and can be used to virtually screen large compound libraries to identify new hits with the desired pharmacophoric features.

The benzothiazepine nucleus itself is considered an excellent pharmacophore in drug design due to its presence in a variety of clinically used drugs with diverse pharmacological activities. nih.govthesciencein.org By understanding the pharmacophoric requirements of a particular target, medicinal chemists can strategically modify the 2-(3-pyridinyl) and other positions of the 1,5-benzothiazepine scaffold to optimize its interaction with the target and enhance its therapeutic efficacy.

Quantum Chemical Calculations (e.g., Geometry Optimization)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, geometry, and other molecular properties of a compound with high accuracy. youtube.com

Geometry optimization is a fundamental quantum chemical calculation that determines the most stable three-dimensional conformation of a molecule. epstem.net For various benzothiazepine and related heterocyclic derivatives, geometry optimization has been performed using methods like DFT with B3LYP functional and different basis sets. epstem.netacs.orgnih.govresearchgate.netepstem.net These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and how it might fit into a biological receptor's binding site. epstem.net

Beyond geometry, quantum chemical calculations can determine a range of other important properties:

HOMO and LUMO energies: These frontier molecular orbitals are key to understanding a molecule's reactivity and electronic properties. epstem.net The energy gap between HOMO and LUMO (ΔEg) is an indicator of molecular stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). epstem.net This is invaluable for predicting non-covalent interactions with a biological target.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into its electronic distribution. epstem.net

Vibrational Frequencies: Theoretically calculated infrared (IR) spectra can be compared with experimental data to confirm the structure of the synthesized compound. epstem.net

Table 2: Examples of Quantum Chemical Calculations on Related Heterocyclic Compounds

| Calculation Type | Method/Basis Set | Derived Properties | Reference |

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Bond lengths, bond angles, dihedral angles | epstem.net |

| NMR Chemical Shifts | GIAO/DFT | 1H-NMR and 13C-NMR isotropic shifts | epstem.net |

| Electronic Properties | DFT/B3LYP | HOMO-LUMO energies, MEP, Mulliken charges | epstem.net |

| Vibrational Frequencies | Veda4f/DFT | Theoretical IR spectra | epstem.net |

In Silico Druglikeness Evaluation

In silico druglikeness evaluation is a critical step in the early stages of drug discovery to assess whether a compound possesses favorable properties to be considered a potential drug candidate. This evaluation is often based on rules and filters that predict a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

One of the most widely used sets of rules is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Studies on 2,3-dihydro-1,5-benzothiazepine derivatives have included in silico druglikeness evaluations. acs.orgresearchgate.net These analyses support the potential of these analogs as novel therapeutic agents by demonstrating that they generally fall within the acceptable ranges for these druglike properties. acs.orgresearchgate.net Such evaluations help to prioritize compounds for further development and reduce the likelihood of late-stage failures due to poor pharmacokinetic profiles. The benzothiazepine scaffold is often considered a "privileged structure" in medicinal chemistry, in part because it can be readily modified to achieve favorable druglike properties. researchgate.net

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel 2-(3-Pyridinyl)-1,5-benzothiazepine Analogues with Enhanced Potency and Selectivity

The future of this compound research is heavily reliant on the strategic design and synthesis of new analogues with improved efficacy and target specificity. Current synthetic strategies primarily involve the condensation reaction between a chalcone (B49325) and an aminothiophenol derivative. nih.gov A common and efficient method is the domino process, which includes a Michael addition of 2-aminothiophenols to chalcones, followed by an in-situ cyclization. rsc.org To create analogues of this compound, this would involve reacting 2-aminothiophenol (B119425) with a chalcone bearing a 3-pyridinyl moiety.

Modern synthetic chemistry is pushing towards greener and more efficient methodologies. Researchers have successfully employed polyethylene (B3416737) glycol-400 (PEG-400) as a reusable medium, achieving high yields in short reaction times. nih.gov Other innovative approaches include the use of ultrasound and microwave-assisted synthesis, which also offer accelerated reaction rates and improved product purity. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for guiding the design of more potent and selective molecules. For instance, research on related 1,5-benzothiazepines has shown that introducing halogenated phenyl substitutions on the benzothiazepine (B8601423) core can significantly enhance biological activity. nih.govresearchgate.net Future work will likely involve the synthesis of a combinatorial library of this compound derivatives with varied substituents on both the pyridine (B92270) and benzothiazepine rings to systematically probe for improved pharmacological profiles. nih.gov

Table 1: Synthetic Strategies for 1,5-Benzothiazepine (B1259763) Analogues

| Synthesis Method | Key Features | Catalyst/Medium | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Reflux | Reaction of o-aminothiophenol with chalcones | Acidic or basic conditions | Variable | nih.gov |

| Domino Process | Michael addition followed by in-situ cyclization | Hexafluoro-2-propanol (HFIP) | Up to 98% | rsc.org |

| Green Synthesis | PEG-400 mediated pathway | Polyethylene glycol-400 | >95% | nih.gov |

| Ultrasound Irradiation | Rapid, efficient, room temperature | PEG-400 | 86-93% | nih.gov |

| Microwave-Assisted | Short reaction time, high purity | H-ferrierite zeolite | Good | nih.gov |

Exploration of Novel Therapeutic Indications for the this compound Scaffold

While the 1,5-benzothiazepine core is well-known for its cardiovascular and central nervous system effects in drugs like diltiazem (B1670644) and quetiapine, recent research has unveiled a much broader therapeutic potential for this scaffold. thesciencein.orgresearchgate.net These emerging applications are prime areas for the investigation of this compound and its derivatives.

Anticancer Activity : Numerous studies have highlighted the anticancer potential of 1,5-benzothiazepine derivatives. They have demonstrated cytotoxic effects against various cancer cell lines, including liver (Hep G-2), prostate (DU-145), colon (HT-29), and breast (MCF-7) cancers. nih.govresearchgate.net Some analogues have also been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net

Enzyme Inhibition for Metabolic and Dermatological Disorders : The scaffold has shown promise in enzyme inhibition. Derivatives have been identified as potent inhibitors of tyrosinase, suggesting a therapeutic role in hyperpigmentation disorders like melasma. acs.orgnih.gov Furthermore, a series of 2,3-dihydro-1,5-benzothiazepines exhibited significant inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.govacs.org

Neurodegenerative Diseases : Beyond its established use in psychotherapeutics, the 1,5-benzothiazepine structure is being explored for Alzheimer's disease. Specific derivatives have shown selective inhibition of butyrylcholinesterase, an enzyme implicated in the formation of beta-amyloid plaques. nih.gov

Antimicrobial Agents : The search for new antimicrobial agents has led researchers to investigate 1,5-benzothiazepines. Various derivatives have shown a broad spectrum of activity against both bacteria and fungi, with some fluorinated compounds exhibiting potency superior to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.netnih.gov

Table 2: Emerging Therapeutic Targets for the 1,5-Benzothiazepine Scaffold

| Therapeutic Area | Molecular Target | Investigated Activity | Reference |

|---|---|---|---|

| Oncology | Cancer Cell Lines (Hep G-2, DU-145) | Cytotoxicity | nih.gov |

| Oncology | EGFR Tyrosine Kinase | Enzyme Inhibition | researchgate.net |

| Dermatology | Tyrosinase | Enzyme Inhibition | acs.orgnih.gov |

| Diabetes | α-Glucosidase | Enzyme Inhibition | nih.govacs.org |

| Alzheimer's Disease | Butyrylcholinesterase (BChE) | Selective Inhibition | nih.gov |

| Infectious Diseases | Various Bacteria & Fungi | Antimicrobial Activity | researchgate.netnih.gov |

Development of Advanced Computational Models for Prediction of Activity and ADMET Properties

The integration of computational, or in silico, tools is revolutionizing drug discovery by enabling the rapid screening of virtual compounds and predicting their properties before committing to costly and time-consuming synthesis. For the this compound scaffold, these models are instrumental in prioritizing candidates with the highest potential for success.

Molecular Docking and Dynamics : Molecular docking studies are routinely used to predict the binding interactions between 1,5-benzothiazepine derivatives and their protein targets, such as tyrosinase, α-glucosidase, and various kinases. nih.govresearchgate.netacs.org Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. acs.orgjksus.org

QSAR and Pharmacophore Modeling : Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of activity for newly designed analogues. Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity, providing a blueprint for designing new, potent molecules. researchgate.net

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate is critical. In silico tools and servers are widely used to evaluate properties like lipophilicity (LogP), molecular weight, and adherence to established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness" and potential for oral bioavailability. nih.govjksus.orgnih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

Proteomics : This technology allows for the large-scale analysis of proteins. For a novel benzothiazepine derivative, proteomics can be used to identify its direct protein targets and, just as importantly, its off-target interactions across the entire proteome. This can help elucidate the mechanism of action and predict potential side effects. frontiersin.orgnih.gov Quantitative proteomics can reveal how the compound alters protein expression levels, highlighting the biological pathways it affects. nih.gov

Metabolomics : As the comprehensive study of metabolites, metabolomics provides a functional readout of the cellular state. By analyzing the metabolic fingerprint of cells or organisms treated with a this compound analogue, researchers can understand its downstream effects on metabolic pathways. frontiersin.orgnih.gov This is a powerful tool for uncovering novel mechanisms and identifying biomarkers of drug efficacy or toxicity.

Integrating proteomic and metabolomic data can provide a holistic, systems-level understanding of a drug's activity, moving beyond a single-target approach to a more comprehensive biological profile. nih.govmdpi.com

Exploration of Prodrug Strategies and Drug Delivery Systems for this compound Derivatives

Even a highly potent compound can fail if it cannot reach its target in the body effectively. Research into prodrugs and advanced drug delivery systems aims to overcome pharmaceutical challenges like poor solubility, limited permeability, and lack of target specificity.

Prodrug Strategies : A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This approach can be used to enhance the ADMET properties of this compound derivatives. For example, a prodrug could be designed to improve water solubility for easier formulation or to increase lipophilicity to better cross cellular membranes like the blood-brain barrier. nih.govresearchgate.net This strategy can also achieve targeted drug release by designing the prodrug to be activated by specific enzymes present only in the target tissue, thereby increasing efficacy and reducing systemic side effects. nih.gov

Advanced Drug Delivery Systems : Novel drug delivery systems offer another avenue for improving therapeutic outcomes. For heterocyclic drugs with dissolution challenges, systems like Layered Double Hydroxides (LDHs) have been explored to enhance bioavailability. researchgate.net Nanoparticle-based formulations represent another promising strategy, allowing for targeted delivery and controlled release of the active compound. nih.gov Exploring such systems for this compound derivatives could significantly improve their clinical translatability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.